(4Z)-2-(4-methoxyphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione
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Overview
Description
(4Z)-2-(4-methoxyphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione is a synthetic organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-methoxyphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Isoquinoline Core: Starting from a suitable precursor, the isoquinoline core can be synthesized through cyclization reactions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
Formation of Morpholinylmethylidene Moiety: The morpholinylmethylidene group can be attached through condensation reactions with appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound may be utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-methoxyphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by inhibiting or activating these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(4-methoxyphenyl)-4-(piperidin-4-ylmethylidene)isoquinoline-1,3-dione
- (4Z)-2-(4-methoxyphenyl)-4-(pyrrolidin-4-ylmethylidene)isoquinoline-1,3-dione
Uniqueness
The uniqueness of (4Z)-2-(4-methoxyphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione lies in its specific structural features, such as the presence of the morpholinylmethylidene group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(4Z)-2-(4-methoxyphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-26-16-8-6-15(7-9-16)23-20(24)18-5-3-2-4-17(18)19(21(23)25)14-22-10-12-27-13-11-22/h2-9,14H,10-13H2,1H3/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLYYWSXHRPJPB-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=CN4CCOCC4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3/C(=C/N4CCOCC4)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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